4-chloro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of a precursor compound containing the necessary functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This could include the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced efficiently and cost-effectively .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents .
Scientific Research Applications
4-chloro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-chloro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives with varying substituents, such as:
- 7-chloro-4-methoxy-2-quinolone
- 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives
Uniqueness
The uniqueness of 4-chloro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H16ClN3O2 |
---|---|
Molecular Weight |
353.8 g/mol |
IUPAC Name |
4-chloro-N-(7-methoxy-2,3-dihydropyrrolo[2,3-b]quinolin-1-yl)benzamide |
InChI |
InChI=1S/C19H16ClN3O2/c1-25-16-7-4-13-10-14-8-9-23(18(14)21-17(13)11-16)22-19(24)12-2-5-15(20)6-3-12/h2-7,10-11H,8-9H2,1H3,(H,22,24) |
InChI Key |
DYRKZOAJWPTTTE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC3=C(CCN3NC(=O)C4=CC=C(C=C4)Cl)C=C2C=C1 |
Origin of Product |
United States |
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